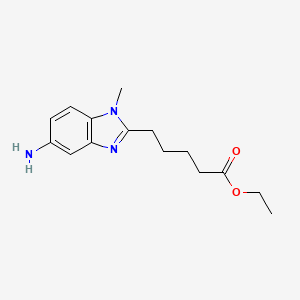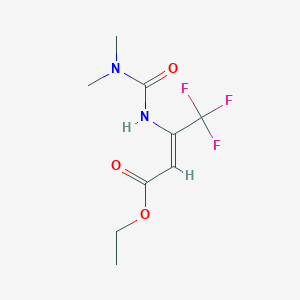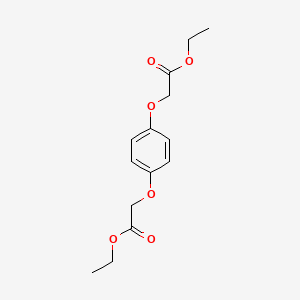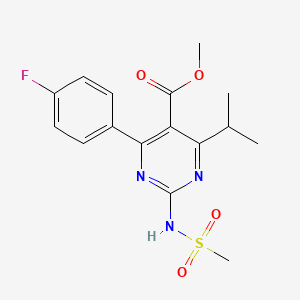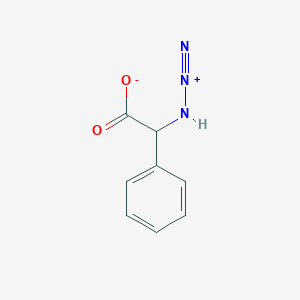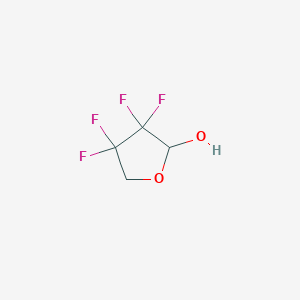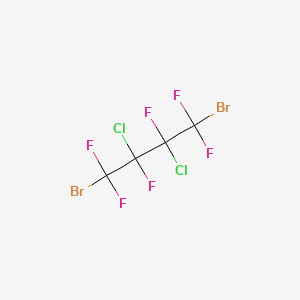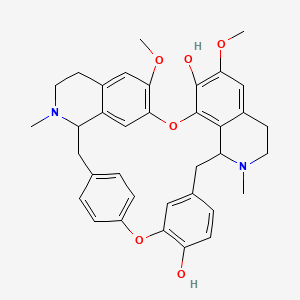
N-Benzoyl-D-arginine-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-D-arginine-4-nitroanilide is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes such as trypsin, amidase, and elastase . The compound releases a chromophore, p-nitroaniline, upon hydrolysis, which can be detected by colorimetric analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzoyl-D-arginine-4-nitroanilide can be synthesized through the reaction of N-benzoyl-D-arginine with 4-nitroaniline under specific conditions. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of N-benzoyl-D-arginine and the amino group of 4-nitroaniline .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The compound is often purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-D-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous solutions at specific pH levels, depending on the enzyme used. Common reagents include buffers such as phosphate or Tris-HCl to maintain the desired pH .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected by its yellow color in colorimetric assays .
Applications De Recherche Scientifique
N-Benzoyl-D-arginine-4-nitroanilide is widely used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes such as trypsin and elastase.
Biochemical Studies: The compound is used to study enzyme kinetics and inhibition mechanisms.
Medical Research: It is employed in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industrial Applications: This compound is used in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.
Mécanisme D'action
The mechanism of action of N-Benzoyl-D-arginine-4-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the amide bond between the arginine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected by its yellow color . The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzoyl-DL-arginine-4-nitroanilide
- N-Benzoyl-L-arginine-4-nitroanilide
- N-Benzoyl-DL-arginine p-nitroanilide hydrochloride
Uniqueness
N-Benzoyl-D-arginine-4-nitroanilide is unique due to its specific configuration (D-arginine) and its use as a chromogenic substrate for detecting proteolytic enzyme activity. Its ability to release a detectable chromophore upon hydrolysis makes it particularly valuable in biochemical assays .
Propriétés
Formule moléculaire |
C19H22N6O4 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1 |
Clé InChI |
RKDYKIHMFYAPMZ-MRXNPFEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
